molecular formula C12H16O4 B1663932 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane CAS No. 2425-41-4

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Cat. No. B1663932
CAS RN: 2425-41-4
M. Wt: 224.25 g/mol
InChI Key: DHWCGYXHBIWIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BHMF is a bio-based platform chemical that can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF) . It’s a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .


Synthesis Analysis

BHMF can be synthesized from HMF via the catalytic transfer hydrogenation (CTH) process, using isopropanol as the hydrogen source . In one study, a catalyst of RANEY® Cu showed good efficiency in converting HMF to BHMF .


Molecular Structure Analysis

The molecular structure of BHMF plays a significant role in determining its properties and reactivity . The synthesis of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit shows that the flat shape of the conjugated unit influences the physical properties.


Chemical Reactions Analysis

BHMF can undergo various chemical reactions, including condensation reactions and tetramerization . The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using THSB as a catalyst involves condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of BHMF can vary widely . For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit are fluorescent in solution and exhibit liquid crystalline properties, with the ability to form smectic and nematic phases.

Scientific Research Applications

  • Catalytic Transfer Hydrogenation

    • Field : Green Chemistry
    • Application : BHMF can be derived from the hydrogenation of biomass-based 5-hydroxymethylfurfural (HMF) via the catalytic transfer hydrogenation (CTH) process .
    • Method : This process uses isopropanol as the hydrogen source and Ru/Co3O4 as the catalyst .
    • Results : The Ru/Co3O4 catalyst displayed a high catalytic efficiency, and a BHMF yield of up to 82% was obtained at 190 °C in 6 h .
  • Synthesis of Bio-Materials and Fuels

    • Field : Biorefinery
    • Application : BHMF is a stable bio-based diol with numerous applications as monomer for bio-materials and fuels .
    • Method : Various synthetic approaches are used to produce BHMF, each with its own advantages and limitations .
    • Results : The final scope of this investigation was to develop a one-step procedure to achieve 2,5-bis(hydroxymethyl)tetrahydrofuran directly from HMF .
  • Carboligation into C12 Compounds

    • Field : Biochemical Engineering
    • Application : One reaction of special interest is the carboligation of 5-HMF into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF), due to their potential applications as building blocks for polymers and hydrocarbon fuels .
    • Method : This process involves the use of whole-cell catalysis .
    • Results : The specific results or outcomes of this application are not detailed in the source .

Future Directions

Developing practical and scalable catalytic approaches for directly converting concentrated HMF into value-added bio-based chemicals like BHMF represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality .

properties

IUPAC Name

[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCGYXHBIWIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178947
Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

CAS RN

2425-41-4
Record name 2-Phenyl-1,3-dioxane-5,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-o-benzylidinepentaerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2425-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Dioxane-5,5-dimethanol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONO-BENZALPENTAERYTHRITOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONO-O-BENZYLIDINEPENTAERYTHRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KS02OV17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 3
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 4
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 5
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
Reactant of Route 6
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Citations

For This Compound
23
Citations
YM Luo, XM Liu, XY Yuan, M Zhang… - … Section E: Structure …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 8| August 2008| Page o1536 doi:10.1107/S1600536808022046 Open Open …
Number of citations: 3 scripts.iucr.org
RM Kriegel, DM Collard, CL Liotta… - Macromolecules, 1998 - ACS Publications
Copolymerization of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane with dimethyl terephthalate and either ethylene glycol or 1,4-butanediol affords polyesters with pendant ketals. Acid-…
Number of citations: 13 pubs.acs.org
DM Collard, AG Jones, RM Kriegel - Journal of Chemical …, 2001 - ACS Publications
The treatment of aldehydes (and ketones) with diols in the presence of acid gives acetals (and ketals) in an equilibrium reaction. Treatment of pentaerythritol with benzaldehyde in …
Number of citations: 8 pubs.acs.org
Y Zhou, JGP Goossens… - Macromolecular …, 2018 - Wiley Online Library
Although the network dynamics and mechanical properties of poly(butylene terephthalate) vitrimers can to some extent be controlled via chemical and physical approaches, it remains a …
Number of citations: 36 onlinelibrary.wiley.com
KT Jean-d'Amour, MP Huestis, TB Grindley - Tetrahedron Letters, 2014 - Elsevier
Syntheses of several examples of a new type of trivalent building blocks for the preparation of aliphatic polyester dendrimers are presented. Starting from the well-known mono-O-…
Number of citations: 8 www.sciencedirect.com
A Kiviniemi, P Heinonen, H Lönnberg - Central European Journal of …, 2007 - Springer
Five different di-O-alkylated pentaerythritol phosphoramidite building blocks (2a–e) were synthesized and introduced into oligonucleotides to obtain mass-tagged probes (6a–f) useful in …
Number of citations: 9 link.springer.com
DW Yun, J Jang - Journal of Applied Polymer Science, 2014 - Wiley Online Library
Maximum gel fraction of 99.1% was obtained under continuous UV irradiation of a UV energy of 200 J cm −2 on poly(ethylene terephthalate) (PET) containing only in presence of 2.9%(…
Number of citations: 9 onlinelibrary.wiley.com
RM Kriegel - 2001 - search.proquest.com
A new series of polyesters comprising subunits derived from dimethylterephthalate, ethylene glycol, and anthracene-2, 6-dicarboxylate were synthesized. The thermal properties were …
Number of citations: 0 search.proquest.com
H Al-Mughaid, TB Grindley - The Journal of Organic Chemistry, 2006 - ACS Publications
A nonavalent glycodendrimer bearing terminal α-d-mannopyranoside units has been synthesized with a convergent approach. Terminal trivalent mannoside dendrons bearing p-…
Number of citations: 42 pubs.acs.org
Y Zhou - 2017 - research.tue.nl
Thermoplastics are light, robust, and easy to process but are less temperature and solvent resistance. Thermosets possess excellent mechanical, thermal integrity and largely elastic …
Number of citations: 2 research.tue.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.